Carboxypropyldeoxoartemisinin

描述

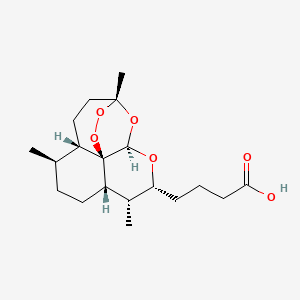

Structure

2D Structure

3D Structure

属性

分子式 |

C19H30O6 |

|---|---|

分子量 |

354.4 g/mol |

IUPAC 名称 |

4-[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]butanoic acid |

InChI |

InChI=1S/C19H30O6/c1-11-7-8-14-12(2)15(5-4-6-16(20)21)22-17-19(14)13(11)9-10-18(3,23-17)24-25-19/h11-15,17H,4-10H2,1-3H3,(H,20,21)/t11-,12-,13+,14+,15-,17-,18-,19-/m1/s1 |

InChI 键 |

WEWYKNVABULCLM-LSOVPYCGSA-N |

手性 SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)CCCC(=O)O)C |

规范 SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)CCCC(=O)O)C |

同义词 |

artemisinin, carboxypropyldeoxo- carboxypropyldeoxoartemisinin carboxypropyldeoxoartemisinine |

产品来源 |

United States |

Chemical Synthesis and Advanced Derivatization Strategies

Methodologies for the Chemical Synthesis of Carboxypropyldeoxoartemisinin

The chemical synthesis of this compound, like other artemisinin (B1665778) derivatives, begins with precursors derived from artemisinin itself. The synthesis is a multi-step process that requires careful control over reaction conditions to achieve the desired molecular architecture.

The fundamental challenges in the synthesis of complex molecules like artemisinin derivatives lie in controlling regiochemistry and stereochemistry. nih.gov The synthesis requires modifying one specific hydroxyl group in the presence of many others, necessitating the use of protecting groups—chemical moieties that mask hydroxyl groups to prevent them from reacting prematurely. nih.gov These protecting groups are selectively added and removed throughout the synthetic sequence to allow for chemical alterations at specific sites. nih.gov

While a detailed, step-by-step protocol for this compound is not publicly elaborated in foundational literature, its structure indicates that it is derived from 10-deoxoartemisinin. The synthesis would involve the chemical linkage of a carboxypropyl group to the deoxoartemisinin (B1224473) core. This process is complex, often involving multiple reaction steps and purification challenges to obtain the final product with high purity. symeres.com The carboxypropyl moiety is significant as it influences the conformation and stability of the compound's ring structure. nih.gov

Table 1: Key Steps in Hypothetical Synthesis of this compound

| Step | Description | Purpose |

|---|---|---|

| 1. Extraction | Isolation of Artemisinin | Obtain the natural starting material from Artemisia annua. |

| 2. Reduction | Conversion to Dihydroartemisinin (B1670584) (DHA) | Create a more versatile intermediate for derivatization. |

| 3. Deoxygenation | Synthesis of 10-deoxoartemisinin | Remove the carbonyl group at the C-10 position, forming the core scaffold. |

| 4. Alkylation | Attachment of the carboxypropyl side chain | Introduce the defining functional group of the target compound, likely via nucleophilic substitution. |

| 5. Deprotection & Purification | Removal of protecting groups and isolation | Yield the final, pure this compound compound. |

This table represents a generalized, illustrative pathway based on common organic synthesis strategies for artemisinin derivatives.

Design and Synthesis of Novel Analogues and Related Chemical Entities

The design of novel analogues based on the this compound structure aims to explore structure-activity relationships. nih.gov Modifications to the core structure can lead to compounds with altered biological activity profiles. wiley.com Researchers have synthesized various series of deoxoartemisinins and carboxypropyldeoxoartemisinins to investigate how different functional groups and structural conformations impact their properties. wiley.com

Synthetic strategies often involve creating dimers or introducing different functional groups to the main scaffold. For example, novel dihydroartemisinin monomers and dimers have been synthesized to explore their therapeutic potential. sci-hub.se The design process often considers how the analogue will interact with potential biological targets, with studies suggesting that antitumor activity is associated with specific boat/chair conformations and drug-receptor interactions rather than simply lipophilicity. nih.govwiley.com

Table 2: Examples of Derivatization Strategies for Artemisinin Analogues

| Strategy | Description | Example Compound Class | Research Focus |

|---|---|---|---|

| Dimerization | Linking two artemisinin-based monomers together, often via a linker chain. | Dihydroartemisinin dimers | Enhancing potency and exploring new mechanisms of action. jeffreydachmd.com |

| C-10 Modification | Introducing carba-analogues or other substituents at the C-10 position. | C-10 carba artemisinin dimers | Investigating the role of the lactone and endoperoxide bridge in biological activity. jeffreydachmd.com |

| Side Chain Variation | Altering the ester or ether linkage at the C-10 position of dihydroartemisinin. | Dihydroartemisinin derivatives | Modulating solubility, stability, and pharmacokinetic properties. researchgate.net |

Microbial Transformation Approaches for Structural Modification

Microbial transformation is a powerful biotechnological tool used to create novel derivatives of complex molecules that may be difficult to produce through conventional chemical synthesis. medcraveonline.com This process utilizes the enzymatic machinery of microorganisms, such as fungi and bacteria, to perform specific chemical reactions like oxidation, reduction, and hydrolysis on a substrate. medcraveonline.com

In the context of artemisinin derivatives, microbial transformation has been successfully used to generate new hydroxylated compounds. mdpi.com Studies have focused on 10-deoxoartemisinin, a direct precursor to this compound. mdpi.com Various microorganisms, particularly from the genera Cunninghamella and Mucor, have demonstrated the ability to hydroxylate the 10-deoxoartemisinin scaffold at multiple sites. mdpi.com These hydroxylation reactions can improve properties such as solubility. mdpi.com

One study systematically evaluated nine different microorganisms for their ability to transform 10-deoxoartemisinin. mdpi.com Using advanced analytical techniques like UPLC-ESI-Q-TOF-MS, researchers identified 35 different hydroxylated products, which were categorized as monohydroxylated and dihydroxylated 10-deoxoartemisinins. mdpi.com Among the tested strains, Cunninghamella elegans was found to be the most efficient at this transformation, making it a model organism for this purpose. mdpi.com This approach establishes microbial transformation as a viable method for generating a diverse library of deoxoartemisinin derivatives for further research. mdpi.com

Table 3: Microorganisms Used in the Transformation of 10-Deoxoartemisinin

| Microorganism | Type | Key Transformation Observed | Reference |

|---|---|---|---|

| Cunninghamella elegans | Fungus | Efficient hydroxylation | mdpi.com |

| Cunninghamella echinulata | Fungus | Hydroxylation | mdpi.com |

| Cunninghamella blakesleeana | Fungus | Hydroxylation | mdpi.com |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Techniques for Molecular Structure Determination (e.g., Nuclear Magnetic Resonance Spectroscopy)

The definitive solution-state structure of Carboxypropyldeoxoartemisinin has been determined primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net This powerful, non-destructive technique allows for the detailed mapping of the atomic framework of a molecule in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial in the structural elucidation of this artemisinin (B1665778) derivative. vdoc.pub

| NMR Experiment Type | Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms. | Identifies the various proton signals and their splitting patterns (multiplicity) to infer neighboring protons. |

| ¹³C NMR | Reveals the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). | Confirms the carbon skeleton of the sesquiterpene lactone core and the carboxypropyl side chain. vdoc.pub |

| 2D COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). | Establishes the spin systems within the molecule, connecting adjacent protons in the ring systems. |

| 2D HSQC/HMQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms. | Assigns specific protons to their corresponding carbon atoms, building the C-H framework. |

| 2D HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). | Connects molecular fragments and establishes the position of quaternary carbons and functional groups like the lactone carbonyl. |

| 2D NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, regardless of whether they are bonded. | Provides crucial data for determining the 3D structure and stereochemistry, confirming the molecule's conformation. awi.de |

Conformational Analysis of the Endoperoxide and Sesquiterpene Lactone Scaffolds

This compound is built upon a complex sesquiterpene lactone framework, which includes the pharmacologically significant endoperoxide bridge characteristic of many artemisinin-class compounds. wiley.comnih.gov The spatial arrangement, or conformation, of these structural motifs is not static and plays a critical role in the molecule's stability and interactions.

Application of Computational Chemistry in Structural Characterization

Alongside experimental techniques, computational chemistry provides powerful tools for understanding the structural and electronic properties of this compound and related analogues. acs.orgnih.gov These theoretical methods complement experimental data by providing insights into molecular geometry, conformational energies, and electronic properties that can be difficult to measure directly. acs.org

Ab initio quantum chemical calculations have been successfully applied to artemisinin derivatives to perform complete geometry optimization. acs.org Such calculations help determine the most stable three-dimensional structures by calculating energies, bond distances, bond angles, and torsion angles. acs.org This information is then often compared with data obtained from experimental methods like X-ray crystallography or NMR to validate the computational models. acs.org

For this compound, computational approaches are valuable for:

Predicting Low-Energy Conformations: Molecular mechanics calculations can explore the potential energy surface of the molecule to identify stable conformers, corroborating the boat/chair conformation observed in NMR studies. nih.gov

Analyzing Stereoelectronic Properties: Quantum chemical methods can calculate the distribution of electrons within the molecule, providing insight into the reactivity and stability of the endoperoxide bond, which is crucial for the activity of many artemisinins. acs.org

Supporting Spectroscopic Data: Theoretical calculations can predict NMR chemical shifts, which can aid in the assignment of complex experimental spectra.

| Computational Method | Purpose in Structural Analysis | Reference Application |

|---|---|---|

| Ab Initio Quantum Chemical Calculations | Complete optimization of molecular geometry; calculation of stereoelectronic properties. | Used on artemisinin analogues to differentiate properties based on structure. acs.org |

| Molecular Mechanics / Molecular Dynamics | Determination of low-energy conformations and analysis of conformational flexibility. | Applied to sesquiterpene lactones to obtain insights into conformational analysis. vdoc.pubnih.gov |

| Comparative Molecular Field Analysis (CoMFA) | Development of pharmacophore models based on conformational hypotheses. | Used with large datasets of artemisinin analogues to correlate structure with activity. researchgate.net |

Elucidation of Biological Mechanisms of Action Preclinical Focus

Investigation of Cellular Targets and Molecular Interactions

The anticancer activity of Carboxypropyldeoxoartemisinin is initiated through its interaction with specific cellular components, leading to a cascade of cytotoxic events. The primary mechanism involves an iron-mediated activation of its endoperoxide bridge, a hallmark of the artemisinin (B1665778) class of compounds.

The cytotoxic action of artemisinin derivatives, including this compound, is fundamentally linked to the presence of an endoperoxide bridge within their sesquiterpene lactone structure. nih.govwiley.com This bridge is catalytically cleaved by intracellular ferrous iron (Fe²⁺) or heme, which are found in high concentrations within rapidly proliferating cancer cells. nih.govwiley.comempirestatelymediseaseassociation.orgresearchgate.net This selective activation is a cornerstone of the compound's preferential toxicity towards malignant cells over healthy ones. nih.govwiley.com

The reaction between the endoperoxide moiety and iron generates a burst of highly reactive oxygen species (ROS) and carbon-centered radicals. nih.govwiley.comethernet.edu.etresearchgate.net These radicals are potent alkylating agents that inflict widespread damage to essential cellular macromolecules, including proteins, lipids, and nucleic acids, ultimately leading to cell death. nih.govwiley.com The direct correlation between ROS generation and the induction of apoptosis has been established in multiple studies, where the cytotoxic effects of artemisinins could be mitigated by the presence of antioxidants or iron chelators. nih.govwiley.com

Table 1: Research Findings on Iron-Dependent Activation and ROS Generation

| Finding | Implication | Supporting Evidence |

|---|---|---|

| Endoperoxide Bridge Activation | The endoperoxide moiety is the pharmacologically critical feature, reacting with intracellular iron. nih.govwiley.compersonalconsult.com | Cleavage of this bridge is essential for cytotoxicity. nih.govwiley.com |

| Selective Toxicity | Cancer cells exhibit higher iron uptake and metabolism to support rapid proliferation, making them more susceptible. nih.govwiley.comresearchgate.net | Pre-loading cancer cells with iron enhances the cytotoxic effects of artemisinins. nih.govwiley.compersonalconsult.com |

| ROS and Radical Formation | Iron-mediated activation leads to the production of cytotoxic ROS and carbon-centered radicals. nih.govwiley.comethernet.edu.etresearchgate.net | These reactive species cause oxidative stress and damage to cellular components. nih.govwiley.com |

| Apoptosis Link | The generation of ROS is a primary trigger for the apoptotic cascade in cancer cells. nih.govwiley.com | Antioxidant agents have been shown to revert the cytotoxic action in experimental models. nih.govwiley.com |

Beyond the general oxidative stress induced by ROS, research has pointed to several potential protein targets that interact with artemisinin compounds.

Heme: As a major iron-containing molecule in cells, heme is a primary target and activator of artemisinins. The interaction leads to the alkylation of heme itself, which contributes to the cytotoxic effect. nih.govwiley.comresearchgate.net

Sarco/endoplasmic Reticulum Ca²⁺-ATPase (SERCA): This protein is a crucial regulator of calcium homeostasis. Some studies suggest that artemisinins can inhibit SERCA, leading to an increase in cytosolic calcium levels and inducing endoplasmic reticulum (ER) stress, which can trigger apoptosis. nih.govwiley.comethernet.edu.etresearchgate.net However, other research indicates that potent ROS-mediated ER stress can occur independently of SERCA inhibition, suggesting it may not be the sole or primary target in all contexts. nih.govwiley.com

Translationally Controlled Tumor Protein (TCTP): TCTP is a protein involved in cell growth and protection against apoptosis. While its expression has been correlated with cellular response to artemisinins, a definitive functional role for TCTP in mediating the direct action of these compounds is still under investigation. nih.govwiley.comresearchgate.net

Identification of Specific Protein Targets (e.g., SERCA, TCTP, Heme)

Cellular Pathway Modulation

This compound and its parent compounds exert their anticancer effects by intervening in fundamental cellular processes, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.

A primary outcome of treating malignant cells with artemisinin derivatives is the induction of apoptosis. nih.govwiley.comresearchgate.net This programmed cell death is typically initiated through the intrinsic, or mitochondrial, pathway. The process is often characterized by:

Modulation of Bcl-2 Family Proteins: An increase in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2). nih.govwiley.com

Mitochondrial Disruption: The altered Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane. nih.govwiley.com

Cytochrome c Release: This disruption causes the release of cytochrome c from the mitochondria into the cytosol. nih.govwiley.com

Caspase Activation: Cytochrome c release triggers the activation of a cascade of cysteine proteases known as caspases, including initiator caspase-9 and effector caspase-3, which execute the final stages of apoptosis. nih.govwiley.com

In some cancer cell lines, evidence also points to the involvement of the extrinsic pathway, with studies showing an upregulation of death receptors like DR5 on the cell surface. nih.govwiley.com

In addition to inducing apoptosis, this compound and related compounds can inhibit cancer cell proliferation by causing cell cycle arrest. nih.govwiley.comroyaltcm.com This arrest prevents cells from proceeding through the phases of division, most commonly halting progression at the G0/G1 or G2/M checkpoints. nih.govwiley.com The underlying mechanism involves the modulation of key regulatory proteins:

Cyclin-Dependent Kinases (CDKs): The activity of CDKs, such as CDK1, CDK2, and CDK4, which drive the cell cycle forward, is often downregulated. nih.govwiley.com

Cyclins: The levels of cyclins, the regulatory partners of CDKs, are also altered. nih.govwiley.com

CDK Inhibitors: An increase in the expression of CDK inhibitor proteins, such as p21 and p27, is frequently observed, which effectively puts the brakes on cell cycle progression. nih.gov

Table 2: Summary of Cellular Pathway Modulation by Artemisinin Derivatives

| Pathway | Key Mechanism | Molecular Effects |

|---|---|---|

| Apoptosis (Intrinsic) | Mitochondrial-mediated programmed cell death. | Increased Bax/Bcl-2 ratio, cytochrome c release, activation of caspases-9 and -3. nih.govwiley.com |

| Apoptosis (Extrinsic) | Death receptor-mediated programmed cell death. | Upregulation of DR5 in some cell lines. nih.govwiley.com |

| Cell Cycle Regulation | Arrest of cell division at key checkpoints (G0/G1, G2/M). | Downregulation of cyclins and CDKs; upregulation of CDK inhibitors (p21, p27). nih.govwiley.com |

Inhibition of Cellular Proliferation

This compound, a derivative of artemisinin, has been identified as a compound with potential antitumor properties, including the inhibition of cellular proliferation. researchgate.netroyaltcm.com While detailed mechanistic studies on this specific analogue are limited, the broader class of artemisinins is known to effectively induce cell growth arrest in various cancer cell lines. wiley.com The primary mechanisms involve disrupting cell cycle kinetics and interfering with key pathways that regulate cell proliferation. wiley.comresearchgate.net

The antiproliferative action of artemisinin compounds is often linked to the downregulation of proteins essential for cell division, such as the proliferating cell nuclear antigen (PCNA). wiley.comnih.gov For instance, studies on the related compound Dihydroartemisinin (B1670584) (DHA) in pancreatic cancer cells demonstrated a decrease in viability associated with reduced levels of PCNA. wiley.comnih.govwordpress.com This inhibition of proliferation can also be attributed to the downregulation of a network of interacting proteins across multiple signaling pathways. wiley.comnih.gov Artemisinin and its derivatives have been shown to exert both cytostatic (growth inhibition) and cytotoxic (cell-killing) effects on cancer cells. wiley.com

| Compound Class | Marker | Effect | Cell Line Example | Source |

|---|---|---|---|---|

| Artemisinins | Proliferating Cell Nuclear Antigen (PCNA) | Downregulation | Pancreatic (BxPC3, AsPC-1) | wiley.comnih.gov |

| Artemisinins | Cellular Proliferation | Inhibition | General | researchgate.netscispace.com |

Modulation of Angiogenesis-Related Pathways

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Artemisinin and its derivatives have demonstrated anti-angiogenic properties in preclinical models. nih.govresearchgate.net These compounds can inhibit the growth of tumors by interfering with the development of the blood supply that nourishes them. researchgate.net

The molecular effects underlying this anti-angiogenic activity often involve the downregulation of key signaling molecules. A primary target is the Vascular Endothelial Growth Factor (VEGF) pathway. researchgate.net Artemisinins have been shown to decrease VEGF activity, which is a potent stimulator of angiogenesis. researchgate.net Furthermore, they can affect other related pathways, such as those involving Hypoxia-Inducible Factor 1α (HIF-1α), which is a key regulator of the cellular response to low oxygen (hypoxia) and a major driver of VEGF expression. researchgate.net While specific studies on this compound's effect on angiogenesis are not detailed in the available literature, the anti-angiogenic activity is a recognized characteristic of the artemisinin class of compounds. researchgate.net

Gene Expression and Proteomic Profiling in Cellular Models

Impact on Pro-apoptotic and Anti-apoptotic Gene Expression (e.g., Bax, Bcl-2, NOXA)

A key mechanism for the anticancer activity of artemisinin derivatives is the induction of apoptosis, or programmed cell death. researchgate.net This process is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins, particularly those of the Bcl-2 family. wiley.com Numerous studies have shown that artemisinin-like compounds, such as Dihydroartemisinin (DHA) and Artesunate (B1665782), induce apoptosis by modulating the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. wiley.comnih.gov An increase in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and the subsequent activation of caspases, ultimately resulting in cell death. wiley.comnih.gov

Sensitivity to artemisinins has been correlated with the expression levels of these apoptotic genes in cancer cell lines. wiley.comresearchgate.net In addition to the Bax/Bcl-2 axis, other pro-apoptotic proteins are affected. Studies in metastatic melanoma and lymphoma cells have linked the apoptotic action of DHA to the upregulation of NOXA, another pro-apoptotic member of the Bcl-2 family. wiley.comnih.govresearchgate.net

| Gene/Protein | Family/Role | Effect of Artemisinin Derivatives | Source |

|---|---|---|---|

| Bax | Bcl-2 family (Pro-apoptotic) | Upregulation | wiley.comnih.gov |

| Bcl-2 | Bcl-2 family (Anti-apoptotic) | Downregulation | wiley.comnih.govwordpress.com |

| Bax/Bcl-2 Ratio | Apoptotic Regulation | Increase | wiley.comnih.gov |

| NOXA | Bcl-2 family (Pro-apoptotic) | Upregulation | wiley.comnih.govresearchgate.net |

Regulation of Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs, p21, p27)

Artemisinin derivatives exert significant antiproliferative effects by inducing cell cycle arrest, most commonly at the G0/G1 or G2/M phases. wiley.comnih.gov This arrest is achieved by altering the expression and activity of key cell cycle regulatory proteins. The progression through the cell cycle is driven by complexes of Cyclins and Cyclin-Dependent Kinases (CDKs). wiley.com

Preclinical studies show that artemisinins can downregulate the transcription of CDKs (such as CDK2, CDK4, and CDK6) and their associated Cyclins (like Cyclin D and Cyclin E), which are crucial for the G1-to-S phase transition. wiley.comnih.gov Concurrently, these compounds often increase the expression of CDK inhibitors, such as p21 (also known as Cip1) and p27 (also known as Kip1). wiley.comwordpress.com For example, DHA treatment in pancreatic cancer cells was found to inhibit viability by decreasing levels of Cyclin D while increasing p21 expression. wiley.comnih.govresearchgate.net This dual action of inhibiting proliferative drivers and upregulating cell cycle brakes effectively halts cell division.

Effects on Oncogenic Signaling Pathways (e.g., c-MYC)

The oncoprotein c-MYC is a critical transcription factor that regulates cell proliferation, growth, and apoptosis, and its overexpression is a hallmark of many cancers. The anticancer activity of artemisinin derivatives has been linked to the modulation of c-MYC signaling. wiley.comnih.govresearchgate.net

Microarray analyses have shown that cancer cells with high levels of c-MYC expression, such as certain leukemia and colon cancer cell lines, are significantly more sensitive to the pro-apoptotic effects of DHA. wiley.comnih.govwordpress.com Furthermore, DHA has been shown to accelerate the degradation of the c-MYC oncoprotein. nih.gov The downregulation of c-MYC by artemisinins may also be correlated with the induction of G1 cell cycle arrest. wiley.comnih.gov This targeting of a central oncogenic driver highlights a key mechanism through which these compounds exert their broad-spectrum anticancer effects. researchgate.net

Preclinical Pharmacological Investigations

In Vitro Efficacy Assessments in Diverse Cancer Cell Lines

The potential of Carboxypropyldeoxoartemisinin as an anti-cancer agent has been explored through various in vitro studies designed to assess its effectiveness against cancer cells. These laboratory-based evaluations are critical first steps in determining the pharmacological profile of a new compound.

Cytotoxicity and Growth Inhibition Studies

The primary evaluation of a potential anti-cancer drug involves assessing its ability to kill cancer cells (cytotoxicity) or inhibit their proliferation. Studies on this compound, alongside its parent compound deoxoartemisinin (B1224473), have been conducted to determine their efficacy as novel antitumor drug candidates. nih.govresearchgate.net

Research indicates that the antitumor activities of these artemisinin (B1665778) derivatives are not straightforwardly linked to their lipophilicity (their ability to dissolve in fats), a property often associated with drug potency. nih.gov Instead, the antitumor efficiency of this compound is attributed to distinct structural characteristics, specifically its molecular conformation and the stability of its ring structure, which are influenced by the carboxypropyl group. nih.gov These structural features are believed to govern its interaction with specific target proteins within cancer cells. nih.gov

While biological assays have confirmed the antitumor activity of this compound, specific growth inhibition (GI50) values across a wide panel of cancer cell lines are not extensively detailed in publicly available literature. nih.govnih.gov However, the foundational research establishes it as a compound with demonstrated cytotoxic capabilities against tumor cells in a laboratory setting. nih.govresearchgate.net For context, other artemisinin derivatives like artesunate (B1665782) have shown potent activity, with mean GI50 values of 1.11 µM and 2.13 µM against leukemia and colon cancer cell lines, respectively, in screens conducted by the National Cancer Institute (NCI). nih.gov

Table 1: Summary of In Vitro Cytotoxicity Findings for this compound

| Finding Category | Observation | Source(s) |

| Primary Mechanism | Antitumor efficiency is dependent on molecular structure and conformation, not solely on lipophilicity. | nih.gov |

| Structural Influence | The carboxypropyl moiety influences the conformation and stability of the compound's ring structure. | nih.gov |

| Confirmed Activity | Biological assays have demonstrated cytotoxicity against tumor cells. | nih.govresearchgate.net |

Note: Specific GI50/IC50 values for this compound are not available in the cited sources.

Selectivity against Malignant versus Non-Malignant Cells

A crucial characteristic of a promising chemotherapy agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Artemisinin and its derivatives have been noted for this selective toxicity, which is often linked to the higher concentration of intracellular free iron in cancer cells compared to normal cells. researchgate.net The iron activates the endoperoxide bridge common to artemisinins, generating cytotoxic free radicals. nih.gov

In the primary study evaluating this compound, its cytotoxic effects were presumably compared against non-malignant cells, as Vero cells (a line of kidney cells from the African green monkey) were used in the research. nih.gov The use of a non-malignant cell line is standard practice for determining a compound's selectivity index (SI), which is the ratio of its cytotoxicity in normal cells versus cancer cells. researchgate.netnih.gov A higher SI value indicates greater selectivity for cancer cells. nih.gov However, the specific quantitative data comparing the cytotoxicity of this compound against malignant and non-malignant cell lines is not specified in the available abstracts. nih.gov

In Vivo Efficacy Studies in Animal Models (Non-Human)

Following in vitro testing, promising compounds are often evaluated in living organisms to understand their effects in a more complex biological system.

Evaluation in Xenograft Models of Malignancy

Xenograft models, where human tumor cells are implanted into immunocompromised animals like mice, are a standard preclinical tool for assessing anti-cancer drug efficacy in vivo. nih.govd-nb.info These models allow researchers to observe a drug's effect on tumor growth in a living system. d-nb.info While artemisinin derivatives have generally been shown to inhibit tumor growth in such models, specific reports detailing the evaluation of this compound in xenograft studies are not available in the reviewed literature. researchgate.netscispace.com

Anti-Angiogenic Activity in Model Systems (e.g., Chorioallantoic Membrane)

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. scielo.br Drugs that can inhibit angiogenesis are a major focus of cancer research. The chick chorioallantoic membrane (CAM) assay is a widely used in vivo model to screen for anti-angiogenic compounds. capes.gov.brnih.govmdpi.com

Studies have specifically investigated the anti-angiogenic properties of deoxoartemisinin derivatives using the CAM model. scielo.brcapes.gov.brnih.gov This research has demonstrated that these compounds possess anti-angiogenic activity. scielo.brnih.gov For instance, certain non-acetal derivatives of deoxoartemisinin showed complete inhibition of angiogenesis on the CAM at a concentration of 80 nmol/egg, an activity level comparable to or greater than the known inhibitors fumagillin (B1674178) and thalidomide. scielo.brresearchgate.net While these findings point to a class effect for deoxoartemisinin derivatives, specific data on the anti-angiogenic potency of this compound itself is not detailed in the available literature. capes.gov.brnih.gov

Comparative Pharmacological Activity with Parent Artemisinins and Other Derivatives

Understanding how a new derivative compares to its parent compound and other related molecules is essential. Deoxoartemisinin, the parent of this compound, was found to be significantly more potent than the original artemisinin, showing an eight-fold increase in in vitro activity against multidrug-resistant malaria. nih.govacs.org Furthermore, deoxoartemisinin demonstrates notable antitumor and anti-angiogenesis activities. acs.org

The seminal study by Lee et al. (2000) directly compared the antitumor activities of deoxoartemisinin and this compound. nih.govnih.gov The research concluded that the two derivatives have different efficiencies in their antitumor effects, which are dictated by their unique molecular structures rather than by general properties like lipophilicity. nih.gov This suggests that the addition of the carboxypropyl group modifies the compound's pharmacological activity profile relative to deoxoartemisinin, though the precise nature and magnitude of this difference are not quantitatively specified in the reviewed abstracts.

Structure Activity Relationship Sar and Rational Design Principles

Correlating Structural Features with Preclinical Biological Activity

The biological activity of artemisinin (B1665778) and its derivatives is intrinsically linked to its unique 1,2,4-trioxane (B1259687) ring, which contains an endoperoxide bridge essential for its primary mechanism of action. researchgate.netresearchgate.net Reduction of this peroxide bridge to form deoxyartemisinin (B22630) results in a near-total loss of antimalarial activity. nih.govmdpi.com However, modifications at other positions of the artemisinin scaffold, particularly the C-10 lactone, have yielded a diverse range of compounds with significant preclinical activity, including potent antimalarial and anticancer effects. nih.govdntb.gov.uamdpi.com

Carboxypropyldeoxoartemisinin belongs to the class of 10-deoxoartemisinin derivatives, where the C-10 carbonyl group of the lactone is reduced. frontiersin.org This modification removes the lactone ring, which is often associated with molecular instability. frontiersin.org Preclinical studies on various 10-deoxo derivatives have revealed key SAR insights:

The Endoperoxide Bridge: The integrity of the endoperoxide bridge remains the most critical structural feature for the biological activity of most artemisinin derivatives. researchgate.netresearchgate.net Its interaction with heme or ferrous iron is thought to generate cytotoxic radical species that damage parasite or cancer cell biomolecules. researchgate.netmdpi.com

C-10 Position Modifications: The C-10 position is a prime site for modification to improve physicochemical properties and potency. wikipedia.org The synthesis of novel 10-deoxoartemisinin derivatives containing hydrophilic groups or heterocyclic rings has led to compounds with antimalarial potency 20-25 times greater than that of artemisinin against both chloroquine-sensitive and resistant P. falciparum strains. nih.gov

Antitumor vs. Antimalarial Activity: While the endoperoxide bridge is crucial for both activities, the structural requirements for optimal antitumor and antimalarial effects can differ. nih.gov For instance, NMR studies revealed that the antitumor efficiencies of deoxoartemisinin (B1224473) and this compound are not simply dependent on lipophilicity, a factor often correlated with antimalarial potency. nih.gov Instead, specific structural conformations and potential interactions with distinct cellular targets appear to govern their cytotoxicity against tumor cells. nih.gov

Preclinical Activity of Selected Artemisinin Derivatives

Comparison of in vitro activity of various artemisinin derivatives against different cell lines or parasites. IC50 represents the half-maximal inhibitory concentration.

| Compound | Modification | Target | Reported Activity (IC50) | Reference |

|---|---|---|---|---|

| Artemisinin | Parent Compound | P. falciparum (Chloroquine-resistant) | Potent | nih.gov |

| Deoxyartemisinin | Reduced Endoperoxide Bridge | P. falciparum | Nearly no inhibitory effect | nih.govmdpi.com |

| 10-Deoxoartemisinin Derivatives | Reduced C-10 Lactone + Heterocyclic/Hydrophilic Groups | P. falciparum (Chloroquine-resistant) | 20-25x more potent than Artemisinin | nih.gov |

| Artemisinin-quinoline Hybrid (46) | Deoxoartemisinin conjugated with 3-aminoquinoline | HSC-2, Ca9-22 (Oral Squamous Carcinoma) | Significantly higher cytotoxicity than Cisplatin | mdpi.com |

| Deoxyartemisinin | Reduced C-10 Lactone | AC16 Cardiomyocytes | Low cytotoxicity (IC50 > 100 µM) | nih.gov |

Influence of Specific Moieties (e.g., Carboxypropyl Group) on Pharmacological Effects

The introduction of specific chemical groups, or moieties, is a fundamental strategy in medicinal chemistry to modulate a drug's pharmacological profile. In this compound, the carboxypropyl group attached at the C-10 position significantly influences the molecule's properties.

Nuclear Magnetic Resonance (NMR) studies have shown that the carboxypropyl moiety in this compound directly impacts the conformation and stability of the molecule's ring structure. nih.gov This structural influence is critical, as it distinguishes its activity from other derivatives where lipophilicity is the primary determinant. nih.gov The presence of the carboxypropyl group, which contains a carboxylic acid, can:

Alter Solubility: The carboxylic acid group can increase the hydrophilicity of the molecule compared to simple alkyl ether derivatives like artemether, potentially affecting its absorption, distribution, and excretion. nih.gov Artemisinin itself has low solubility in both water and oil, a limitation that derivatives aim to overcome. nih.govnih.gov

Introduce New Interaction Points: The carboxylate can act as a hydrogen bond acceptor or donor, providing additional points of interaction with biological targets like proteins or receptors. nih.gov This capability for specific receptor interactions, rather than non-specific lipophilic partitioning, was suggested to be a key factor in its antitumor activity. nih.gov

Stereochemical and Conformational Determinants of Efficacy

The biological activity of complex molecules like artemisinin derivatives is highly dependent on their specific three-dimensional arrangement, encompassing both stereochemistry and molecular conformation.

Stereochemistry: Artemisinin has several chiral centers, and its biological activity is stereospecific. Studies on C-10 carba analogues have demonstrated the importance of stereochemistry at this modified position. nih.gov For analogues with a large substituent at C-10, the isomer with an R configuration was found to be significantly more potent as an antimalarial agent than the corresponding S configuration isomer. nih.gov In dihydroartemisinin (B1670584) (DHA), the reduction of the C-10 lactone creates a new stereochemically labile center, resulting in two interconverting epimers (α-DHA and β-DHA) which differ in the orientation of the C-10 hydroxyl group (equatorial vs. axial). nih.gov This stereoisomerism can affect binding affinity and activity.

Conformational Analysis: The tetracyclic ring system of artemisinin is not rigid. NMR studies on deoxoartemisinin and this compound revealed that these compounds possess distinctive boat/chair conformations. nih.gov This specific conformation is believed to be a key determinant of their biological efficiency, likely by presenting the crucial pharmacophoric elements in the correct orientation to interact with specific target proteins within cancer cells. nih.gov The stability of this conformation is influenced by substituents, such as the carboxypropyl group, highlighting a direct link between the C-10 moiety, the molecule's 3D shape, and its resulting pharmacological effect. nih.gov

Application of Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational tools that build mathematical models to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net These approaches are instrumental in drug discovery, enabling the prediction of activity for novel compounds and guiding the synthesis of more potent analogues. mdpi.comtandfonline.com

For artemisinin derivatives, QSAR studies have identified several key molecular descriptors that correlate with antimalarial activity:

Topological and Shape Descriptors: Properties like connectivity indices and shape indices have been shown to correlate well with antimalarial activity. nih.gov

Electronic Properties: Descriptors such as dipole moment and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) have been identified as important predictors in QSAR models. researchgate.net

Physicochemical Properties: Hydration energy and solvent-accessible surface area are also significant factors. nih.govnih.gov

These models are typically developed using multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM) and random forests. mdpi.comnih.gov For instance, one QSAR model for artemisinin derivatives achieved a high correlation coefficient (r² = 0.90), indicating a strong predictive capability. nih.gov Cheminformatics tools are also used for virtual screening of compound libraries and for predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify promising candidates with favorable drug-like profiles early in the discovery process. mdpi.comnih.gov While specific QSAR models for this compound are not widely published, the established methodologies for the artemisinin class are directly applicable for its further optimization. tandfonline.com

Rational Drug Design Principles Based on SAR Insights

The collective knowledge gained from SAR and QSAR studies provides a foundation for the rational design of new artemisinin-based therapeutic agents. nih.govresearchgate.net Key principles for designing derivatives like this compound include:

Preservation of the Pharmacophore: The 1,2,4-trioxane ring is the essential pharmacophore and must be retained for antimalarial and most anticancer activities.

Optimization of the C-10 Position: The C-10 position is the most versatile site for modification. Replacing the lactone carbonyl with ether, ester, or carbon-linked substituents can enhance stability and potency. nih.govacs.org The design goal is to introduce groups that improve solubility, metabolic stability, and target-specific interactions without sterically hindering the approach of the endoperoxide bridge to its activation target (e.g., heme).

Targeted Moieties: Covalently linking the artemisinin scaffold to other pharmacophores (hybridization) is a promising strategy. mdpi.com For example, attaching moieties known to accumulate in the parasite or to interact with specific cancer-related targets can enhance selectivity and potency. The carboxypropyl group in this compound can be seen as a moiety designed to alter physicochemical properties and introduce new binding interactions. nih.gov

Stereochemical Control: Synthesis should be designed to produce the most active stereoisomer. As shown with C-10 analogues, controlling the stereochemistry at modification sites is critical for maximizing efficacy. nih.gov

Computational Guidance: Using QSAR, molecular docking, and other cheminformatics tools allows for the in silico evaluation of designed compounds before undertaking complex synthesis. nih.govmdpi.com This enables researchers to prioritize candidates with the highest predicted activity and best drug-like properties, making the drug development process more efficient. researchgate.net

Summary of Key Structure-Activity Relationships for Artemisinin Derivatives

This table outlines the impact of modifying different structural components of the artemisinin scaffold on its biological activity.

| Structural Feature | Modification | Impact on Activity | Reference |

|---|---|---|---|

| Endoperoxide Bridge (1,2,4-trioxane ring) | Reduction or removal | Abolishes antimalarial activity. | nih.govmdpi.com |

| C-10 Lactone Carbonyl | Reduction to ether, ester, or carba analogues | Can significantly increase potency and stability. A key site for introducing functional groups. | nih.govwikipedia.org |

| C-10 Stereochemistry | Varying between R and S configurations | Can have a dramatic effect on potency, with one isomer often being much more active. | nih.gov |

| Overall Molecular Conformation | Influenced by substituents (e.g., carboxypropyl group) | Determines fit to biological targets; specific boat/chair conformations linked to antitumor efficacy. | nih.gov |

| Lipophilicity | Addition of lipophilic/hydrophilic groups | Modulates solubility and cell permeability; however, activity is not solely dependent on this factor. | nih.gov |

Advanced Derivatization and Prodrug Strategies for Enhanced Pharmacological Profile

Design of Derivatives with Improved Target Specificity

The design of carboxypropyldeoxoartemisinin derivatives with improved target specificity primarily revolves around exploiting the physiological hallmarks of cancer cells, such as their high iron content and overexpression of specific surface receptors. researchgate.nettandfonline.com The inherent carboxyl group of this compound serves as a versatile chemical handle for the attachment of targeting moieties.

The antitumor activity of deoxoartemisinin (B1224473) derivatives, including this compound, is influenced by their molecular conformation. researchgate.net Structural modifications aim to maintain the optimal boat/chair conformation of the trioxane (B8601419) ring, which is crucial for its interaction with iron and subsequent generation of cytotoxic radicals. researchgate.net

A key strategy for enhancing target specificity involves the conjugation of this compound to ligands that bind to receptors overexpressed on cancer cells. The transferrin receptor (TfR), which is responsible for iron uptake, is a prominent target due to its significantly higher expression on malignant cells compared to normal cells. nih.govresearchgate.net By attaching transferrin or antibodies targeting the TfR to the carboxypropyl side chain, the resulting conjugate can be selectively internalized by cancer cells via receptor-mediated endocytosis. researchgate.nettandfonline.com This approach not only concentrates the drug at the tumor site but also delivers it in proximity to the iron-rich endosomal environment, thereby enhancing its selective bioactivation and cytotoxicity.

Table 1: Investigational Derivatives of this compound for Enhanced Target Specificity

| Derivative Class | Targeting Moiety | Rationale for Design | Anticipated Improvement |

| Transferrin Conjugates | Human Transferrin | Exploits overexpression of transferrin receptors on cancer cells. | Increased uptake by cancer cells, leading to higher intracellular drug concentration and enhanced selective cytotoxicity. researchgate.nettandfonline.com |

| Monoclonal Antibody Conjugates | Anti-TfR Monoclonal Antibodies | Provides high-affinity and specific binding to transferrin receptors on tumor cells. | Improved tumor localization and reduced off-target toxicity compared to non-targeted derivatives. nih.gov |

| Tumor-Penetrating Peptide Conjugates | iRGD, etc. | Enhances penetration into the tumor microenvironment and facilitates cellular uptake. | Improved drug distribution within the tumor mass and increased efficacy against solid tumors. |

Strategies for Modulating Metabolic Stability and Bioactivation

A significant challenge in the clinical development of artemisinin-based drugs is their limited metabolic stability, characterized by a short plasma half-life and rapid clearance. nih.gov While specific metabolic data for this compound is not extensively documented, general strategies for improving the metabolic stability of artemisinin (B1665778) derivatives can be applied.

One approach involves the strategic modification of metabolically labile sites on the molecule without compromising the integrity of the essential endoperoxide bridge. Techniques such as fluorination or deuteration at specific positions can slow down metabolic degradation by cytochrome P450 enzymes. nih.gov

The bioactivation of this compound is critically dependent on the presence of ferrous iron (Fe²⁺), which catalyzes the cleavage of the endoperoxide bridge to produce cytotoxic carbon-centered radicals. tandfonline.com Therefore, strategies to enhance bioactivation are often linked to increasing the intracellular concentration of iron or heme within cancer cells. Co-administration of iron supplements or iron-carrying compounds can potentiate the anticancer activity of artemisinin derivatives. nih.gov

Prodrug strategies can also be employed to modulate metabolic stability and control bioactivation. The carboxyl group of this compound can be esterified or amidated to create prodrugs with improved pharmacokinetic properties. These prodrugs can be designed to be cleaved by tumor-specific enzymes or in the acidic tumor microenvironment, releasing the active drug at the target site.

Table 2: Approaches to Modulate Metabolic Stability and Bioactivation of this compound

| Strategy | Approach | Mechanism of Action | Potential Outcome |

| Metabolic Stability | Structural Modification | Introduction of fluorine or deuterium (B1214612) at metabolically vulnerable sites. | Reduced rate of metabolic inactivation, leading to a longer plasma half-life. nih.gov |

| Prodrug Formulation | Esterification or amidation of the carboxyl group. | Improved oral bioavailability and protection from premature metabolism. | |

| Bioactivation | Co-administration | Use of iron supplements or iron-saturated holotransferrin. | Increased intracellular iron levels in cancer cells, leading to enhanced generation of cytotoxic radicals. nih.gov |

| Heme Synthesis Modulation | Inhibition of heme synthesis to increase free intracellular iron. | Potentiation of the iron-dependent cytotoxicity of the compound. nih.gov |

Conjugation Chemistry for Targeted Delivery Mechanisms

The carboxylic acid functional group of this compound provides a convenient anchor for covalent attachment to various targeting ligands, forming antibody-drug conjugates (ADCs) or other targeted constructs. researchgate.nettandfonline.com The choice of linker chemistry is critical to ensure the stability of the conjugate in circulation and the efficient release of the active drug within the target cell.

Commonly used conjugation strategies involve the formation of an amide bond between the carboxyl group of this compound and an amine group on the targeting protein (e.g., lysine (B10760008) residues on an antibody). This can be achieved using carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester that readily reacts with amines.

Alternatively, cleavable linkers can be incorporated to facilitate the release of the drug inside the cancer cell. These linkers can be designed to be sensitive to the low pH of endosomes or to specific enzymes that are highly expressed in tumor cells, such as cathepsins. For instance, a dipeptide linker like valine-citrulline can be incorporated between the drug and the targeting moiety, which is selectively cleaved by cathepsin B in the lysosome to release the active this compound.

The conjugation of this compound to transferrin has been explored as a targeted delivery mechanism. researchgate.net This approach leverages the natural pathway for iron uptake in cancer cells to deliver the cytotoxic payload.

Table 3: Conjugation Chemistries for this compound

| Linker Type | Conjugation Reaction | Cleavage Mechanism | Advantages |

| Stable Linker | Amide bond formation (EDC/NHS chemistry) | Non-cleavable | High stability in circulation, relies on degradation of the antibody backbone for drug release. |

| Acid-Labile Linker | Hydrazone bond formation | Hydrolysis in the acidic environment of endosomes/lysosomes (pH 5.0-6.5). | Facilitates drug release upon internalization into acidic cellular compartments. |

| Enzyme-Cleavable Linker | Dipeptide linkers (e.g., Val-Cit) | Cleavage by specific lysosomal proteases (e.g., Cathepsin B). | High stability in circulation and specific release within the target cell, minimizing off-target effects. |

| Disulfide Linker | Thiol-disulfide exchange | Reduction in the intracellular environment with high glutathione (B108866) concentrations. | Utilizes the differential redox potential between the extracellular and intracellular environments for drug release. |

Future Research Trajectories and Unanswered Questions

Identification of Undiscovered Molecular Targets and Off-Targets

A fundamental gap in the current understanding of Carboxypropyldeoxoartemisinin is the definitive identification of its molecular targets. While research on the broader artemisinin (B1665778) class provides a starting point, the specific interactions of this derivative are yet to be fully elucidated. researchgate.net Artemisinins are known to be pleiotropic, likely interacting with multiple proteins to exert their effects. nih.gov

Future research must focus on:

Unbiased Target Identification: The precise molecular targets for this compound are not fully known. ethernet.edu.et Advanced proteomic techniques, such as activity-based protein profiling (ABPP), are crucial. ABPP utilizes probes that mimic the compound's structure to tag and identify its binding partners directly within a complex biological system, such as cancer cells or parasites. nih.gov This approach has successfully identified multiple potential targets for artemisinin in Plasmodium falciparum, including proteins involved in glycolysis, hemoglobin degradation, and antioxidant defense. nih.gov Applying this to this compound would provide a comprehensive map of its direct interactions.

Distinguishing On-Target vs. Off-Target Effects: A significant challenge is differentiating the primary therapeutic targets from unintended "off-target" interactions, which can lead to unforeseen effects. nih.gov Future studies will need to employ sophisticated validation methods. Once potential targets are identified via proteomics, genetic techniques like CRISPR-Cas9 can be used to knock down or mutate the target protein, allowing researchers to observe if the compound's effect is diminished. This helps confirm whether the interaction is essential for the drug's activity.

Investigating Known Artemisinin Targets: The established targets of other artemisinins serve as immediate candidates for investigation. These include heme, which is thought to activate the endoperoxide bridge, and PfATP6, a calcium ATPase in malaria parasites. mdpi.comliverpool.ac.uk While Deoxoartemisinin (B1224473) and its derivatives lack the endoperoxide bridge found in artemisinin, their structural similarity warrants investigation into shared binding sites or allosteric modulation of these known targets. liverpool.ac.uk

| Research Approach | Objective | Rationale for this compound |

| Activity-Based Protein Profiling (ABPP) | Identify the complete set of proteins that the compound directly binds to in cells. | Provides an unbiased, global view of potential molecular targets, moving beyond hypothesis-driven approaches. nih.gov |

| Genetic Validation (e.g., CRISPR) | Confirm if a specific protein identified by ABPP is a true functional target. | Essential for distinguishing therapeutically relevant "on-targets" from incidental "off-targets". nih.gov |

| Comparative Binding Studies | Assess binding affinity to known artemisinin targets like PfATP6 and TCTP. | Leverages existing knowledge from the artemisinin class to quickly test high-probability targets. mdpi.com |

Comprehensive Elucidation of Upstream and Downstream Signaling Cascades

The biological effect of a compound is dictated by the signaling cascades it modulates. For this compound, these pathways are largely uncharacterized. acs.orgethernet.edu.et Future research must map the upstream triggers and downstream consequences of its interaction with cellular targets. Studies on related compounds like Dihydroartemisinin (B1670584) (DHA) and Artesunate (B1665782) show that artemisinins can interfere with a wide range of signaling pathways crucial for cancer cell survival and proliferation. nih.govdovepress.com

Key areas for future investigation include:

Apoptosis and Cell Death Pathways: Artemisinins are well-documented inducers of apoptosis (programmed cell death). nih.gov Research should investigate whether this compound activates the intrinsic apoptotic pathway. This involves measuring changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, the release of cytochrome c from mitochondria, and the subsequent activation of executioner caspases (e.g., caspase-3 and -9). nih.gov

Inflammation and Survival Pathways: The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and drug resistance. nih.gov Some artemisinins have been shown to inhibit NF-κB activity. dovepress.com It is vital to determine if this compound shares this ability, as it would suggest potential applications in inflammatory diseases and as a chemosensitizing agent in cancer.

Proliferation and Growth Pathways: The PI3K/AKT/mTOR pathway is a central hub that controls cell growth and proliferation and is often hyperactivated in cancer. dovepress.com Investigating the impact of this compound on the phosphorylation status and activity of key proteins in this cascade is essential to understand its potential anti-proliferative effects. dovepress.com

| Signaling Pathway | Known Role of Artemisinins | Key Questions for this compound |

| Intrinsic Apoptosis | Increase Bax/Bcl-2 ratio, cause cytochrome c release, activate caspases. nih.gov | Does it induce apoptosis? What are the key molecular players involved? |

| NF-κB Signaling | Inhibit activity, potentially reducing inflammation and drug resistance. dovepress.com | Can it suppress NF-κB activation? What is the upstream mechanism? |

| PI3K/AKT/mTOR | Inhibit the pathway, leading to cell cycle arrest and reduced proliferation. dovepress.com | Does it modulate this pathway? At which nodes does it interact? |

| Wnt/β-catenin Signaling | Revert cellular transitions by negatively controlling the pathway. nih.gov | Does it have an effect on cell differentiation and stemness via this pathway? |

Development of Advanced Preclinical Models for Mechanistic Studies

To accurately study the mechanisms of this compound and predict its clinical potential, researchers must move beyond simple 2D cell cultures and utilize more sophisticated preclinical models that better recapitulate human physiology and disease. acs.orgacs.org

Future directions in model development include:

Humanized Mouse Models: For infectious diseases like malaria, humanized mouse models, such as immunodeficient strains engrafted with human red blood cells, are invaluable. annualreviews.org These models allow for the in vivo study of human-specific parasites like P. falciparum and provide a more accurate testing ground for efficacy than traditional rodent malaria models. annualreviews.org

Patient-Derived Xenografts (PDX): For cancer research, PDX models, where tumor tissue from a human patient is directly implanted into an immunodeficient mouse, are becoming the gold standard. These models retain the heterogeneity and architecture of the original human tumor far better than conventional cell-line-derived xenografts, offering a more predictive assessment of therapeutic response. researchgate.net

Three-Dimensional (3D) Organoid Cultures: Tumor organoids are 3D cultures derived from patient tumors that self-organize to mimic the structure and function of the original organ. They are superior to 2D cell lines for studying drug responses, as they better reflect the complex cell-cell interactions and microenvironment of a real tumor.

Specialized In Vitro Assays: For specific toxicological questions, advanced in vitro models are necessary. For instance, extended 72-hour whole embryo culture (WEC) assays have proven more effective than standard 48-hour cultures for detecting the developmental toxicity of artemisinin derivatives, as they cover a more critical window of organogenesis. nih.gov

Integration of Omics Technologies for Systems-Level Understanding

To decipher the multifaceted effects of this compound, a reductionist, single-target approach is insufficient. A systems biology approach, integrating various "omics" technologies, is required to build a holistic understanding of the compound's impact on the entire cellular system. wikipedia.orgbioaster.orgaltex.org Omics technologies provide a large-scale, unbiased snapshot of all genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), or metabolites (metabolomics) in a biological sample. humanspecificresearch.orgimc.ac.atajkdblog.org

Future research should prioritize:

Transcriptomics (RNA-Seq): To identify all genes whose expression is altered following treatment with this compound. This can reveal entire pathways that are activated or suppressed.

Proteomics: To complement transcriptomics by measuring changes in protein levels and post-translational modifications (e.g., phosphorylation), which directly relate to cellular function. nih.gov

Metabolomics: To analyze how the compound alters the metabolic profile of a cell, which can reveal dependencies or vulnerabilities, particularly in cancer cells known for their altered metabolism.

Data Integration: The ultimate goal is to integrate these different omics datasets. nih.govnih.gov This allows for the construction of comprehensive computational models that can predict how perturbation at one level (e.g., binding to a target protein) cascades through the system to produce the final cellular outcome. This approach can uncover non-obvious mechanisms and predict potential synergistic drug combinations. plos.org

Potential for Combination Research with Other Investigational Agents

A single agent is often insufficient to treat complex diseases like cancer due to intrinsic and acquired resistance. Combination therapy, which uses multiple drugs with different mechanisms of action, is a cornerstone of modern oncology. nih.govmdpi.com The potential of this compound as part of a combination regimen is a critical and promising area of future research.

Key research strategies include:

Synergy Screening: High-throughput screening assays should be conducted to test this compound in combination with a wide array of other agents. This includes standard-of-care chemotherapeutics, targeted therapies, and immunotherapies across a panel of diverse cancer cell lines.

Mechanistic Investigation of Synergy: When a synergistic combination is identified, it is crucial to understand the underlying mechanism. For example, artemisinins can induce oxidative stress, which may sensitize cancer cells to other drugs that target DNA repair or other cellular processes. researchgate.net Artesunate has shown the ability to enhance the effects of chemotherapy drugs like carboplatin (B1684641) in lung cancer models. researchgate.net

Overcoming Drug Resistance: A key application of combination therapy is to overcome resistance to existing treatments. Future studies should investigate whether this compound can re-sensitize resistant cancer cells to therapies they no longer respond to.

常见问题

Q. Table 1. Key Characterization Data for this compound

| Parameter | Method | Expected Outcome | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 158–162°C | |

| Purity (%) | HPLC-UV (C18, 210 nm) | ≥98% | |

| Molecular Ion (m/z) | HRMS (ESI+) | 349.1425 [M+H] |

Q. Table 2. Common Pitfalls in Bioactivity Studies

| Issue | Resolution Strategy | Reference |

|---|---|---|

| Solvent-induced toxicity | Limit DMSO to ≤0.1% v/v | |

| Parasite strain variability | Use WHO-certified strains | |

| Inconsistent IC | Normalize to artemisinin controls |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。